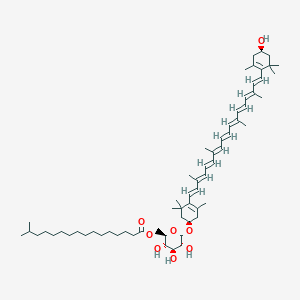
Thermozeaxanthin-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thermozeaxanthin-17 is a polymer.
Aplicaciones Científicas De Investigación
Structural Characteristics
Thermozeaxanthin-17 is a member of the xanthophyll family, characterized by its polyene chain and hydroxyl groups that contribute to its antioxidant properties. Its synthesis involves β-selective glucosidation of (3R)-3-hydroxy-β-ionone, which enhances its stability in various environments .
Health Applications
2.1 Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that carotenoids from thermophiles, including this compound, have superior antioxidant capabilities compared to those from non-thermophilic sources. For instance, deinoxanthin, a related carotenoid, showed enhanced protection against oxidative damage in biological systems .
2.2 Potential in Disease Prevention
Research indicates that carotenoids can cross the blood-brain barrier and may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. The anti-amyloidogenic properties of carotenoids suggest that this compound could play a role in preventing or mitigating the effects of such conditions .
Agricultural Applications
3.1 Animal Feed Supplements
This compound is used in animal feed to enhance the color and nutritional value of poultry and aquaculture products. Its bioavailability is critical for maximizing its benefits; studies show that thermophilic carotenoids are better absorbed than their non-thermophilic counterparts .
3.2 Crop Protection
The incorporation of this compound into agricultural practices may improve plant resilience against environmental stressors due to its antioxidant properties. This application is particularly relevant in enhancing crop yields under adverse conditions .
Biotechnological Applications
4.1 Drug Delivery Systems
The unique structural characteristics of this compound allow it to stabilize lipid membranes, making it a candidate for drug delivery systems. Its ability to modify membrane fluidity could enhance the efficacy of drug formulations .
4.2 Bioremediation
This compound's antioxidant properties may also be harnessed for bioremediation processes, aiding in the detoxification of pollutants through microbial action .
Case Studies
Propiedades
Fórmula molecular |
C63H98O8 |
|---|---|
Peso molecular |
983.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 15-methylhexadecanoate |
InChI |
InChI=1S/C63H98O8/c1-45(2)28-22-20-18-16-14-13-15-17-19-21-23-35-57(65)69-44-56-58(66)59(67)60(68)61(71-56)70-53-41-51(8)55(63(11,12)43-53)39-37-49(6)34-27-32-47(4)30-25-24-29-46(3)31-26-33-48(5)36-38-54-50(7)40-52(64)42-62(54,9)10/h24-27,29-34,36-39,45,52-53,56,58-61,64,66-68H,13-23,28,35,40-44H2,1-12H3/b25-24+,31-26+,32-27+,38-36+,39-37+,46-29+,47-30+,48-33+,49-34+/t52-,53-,56-,58-,59+,60-,61?/m1/s1 |
Clave InChI |
NYTQKXXVJXMQSW-KSJJUONRSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCCCCCC(C)C)O)O)O)C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCCCCCC(C)C)O)O)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















